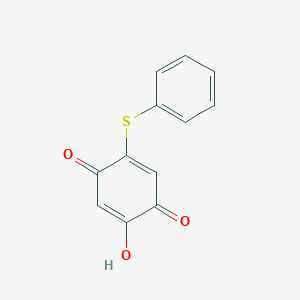
4-Iodophenyltrimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodophenyltrimethylammonium (4-ITMA) is a quaternary ammonium compound that is widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore. This binding results in the blockage of the channel, which prevents the flow of potassium ions through the membrane. This, in turn, leads to changes in the electrical activity of the cell and can have significant physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Iodophenyltrimethylammonium are primarily related to its ability to block potassium channels. This can lead to changes in the electrical activity of cells, which can affect various physiological processes. For example, the blockage of potassium channels in the heart can lead to changes in heart rate and rhythm. Additionally, the blockage of potassium channels in neurons can affect neurotransmitter release and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-Iodophenyltrimethylammonium in lab experiments is its potency. This compound is a potent blocker of potassium channels and can be used at low concentrations to achieve significant effects. Additionally, the synthesis of 4-Iodophenyltrimethylammonium is straightforward and efficient, which makes it an attractive option for researchers. However, one limitation of using 4-Iodophenyltrimethylammonium is its specificity. This compound primarily targets potassium channels, which limits its use in studies that involve other ion channels.
Orientations Futures
There are several future directions for research involving 4-Iodophenyltrimethylammonium. One potential direction is the investigation of the effects of this compound on other ion channels. Additionally, the development of more specific potassium channel blockers could lead to a better understanding of the role of these channels in various physiological processes. Finally, the use of 4-Iodophenyltrimethylammonium in drug discovery could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, 4-Iodophenyltrimethylammonium is a potent potassium channel blocker that has been widely used in scientific research. This compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies. The mechanism of action of 4-Iodophenyltrimethylammonium involves the binding of the compound to the potassium channel pore, which leads to changes in the electrical activity of cells. While 4-Iodophenyltrimethylammonium has several advantages for lab experiments, its specificity limits its use in studies that involve other ion channels. However, there are several future directions for research involving 4-Iodophenyltrimethylammonium, including the investigation of the effects of this compound on other ion channels and the development of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 4-Iodophenyltrimethylammonium involves the reaction between 4-iodobenzenesulfonyl chloride and trimethylamine in the presence of a base. This reaction results in the formation of 4-Iodophenyltrimethylammonium, which can be purified through crystallization or column chromatography. The yield of this reaction is typically high, and the purity of the product is excellent.
Applications De Recherche Scientifique
4-Iodophenyltrimethylammonium has been widely used in scientific research as a tool to study various biological processes. One of the primary applications of 4-Iodophenyltrimethylammonium is in the study of ion channels. This compound is a potent blocker of potassium channels and has been used to investigate the role of these channels in various physiological processes. Additionally, 4-Iodophenyltrimethylammonium has been used to study the effects of potassium channel blockers on the heart and other organs.
Propriétés
Numéro CAS |
19095-34-2 |
|---|---|
Nom du produit |
4-Iodophenyltrimethylammonium |
Formule moléculaire |
C9H13I2N |
Poids moléculaire |
389.01 g/mol |
Nom IUPAC |
(4-iodophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13IN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
PREDIBNDLXJCTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |
Synonymes |
4-iodophenyltrimethylammonium 4-iodophenyltrimethylammonium acetate, 125I-labeled cpd 4-IPTMA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




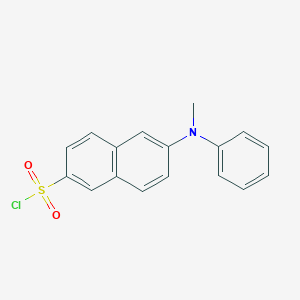
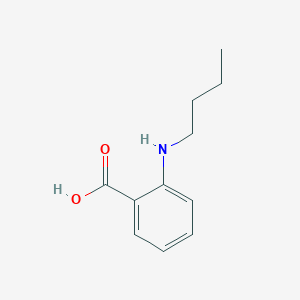
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

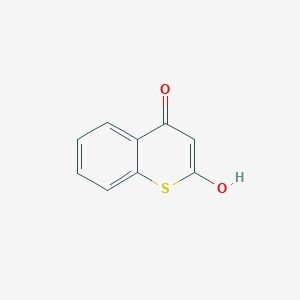
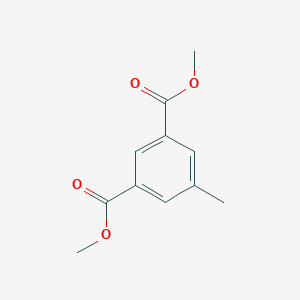

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)


